Home > Products > Screening Compounds P90019 > KRAS inhibitor-7
KRAS inhibitor-7 -

KRAS inhibitor-7

Catalog Number: EVT-12560786
CAS Number:
Molecular Formula: C26H27ClF2N6O2
Molecular Weight: 529.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

KRAS inhibitor-7 is classified as a small molecule inhibitor specifically targeting mutant forms of the KRAS protein. This compound is part of a broader category of drugs aimed at inhibiting RAS proteins, which are known to be challenging drug targets due to their high affinity for guanosine triphosphate and their role in numerous cellular processes. The compound was synthesized through various chemical methodologies that enhance its efficacy and selectivity against specific KRAS mutations.

Synthesis Analysis

Methods and Technical Details

The synthesis of KRAS inhibitor-7 involves several key steps, typically starting from commercially available precursors. For instance, initial reactions may include alkylation of purine derivatives followed by nucleophilic substitutions to introduce functional groups that enhance binding affinity to the mutant KRAS protein.

  1. Starting Materials: Commonly used starting materials include modified purine bases.
  2. Reagents: Reagents like potassium carbonate and sodium hydride are often utilized to facilitate alkylation and deprotection steps.
  3. Final Products: The final compounds are usually obtained after purification processes such as crystallization or chromatography.

The synthesis pathway is meticulously designed to ensure high yields and purity of the final product, which is critical for subsequent biological evaluation.

Molecular Structure Analysis

Structure and Data

The molecular structure of KRAS inhibitor-7 can be characterized using X-ray crystallography or nuclear magnetic resonance spectroscopy. These techniques provide insights into:

  • Molecular Geometry: The spatial arrangement of atoms within the compound.
  • Functional Groups: Specific groups that interact with the active site of the KRAS protein.
  • Binding Affinity: Quantitative data on how well the compound binds to its target, often expressed in terms of dissociation constants.

For example, structural analysis may reveal interactions between certain functional groups in the inhibitor and key residues in the KRAS protein that are critical for its activity.

Chemical Reactions Analysis

Reactions and Technical Details

KRAS inhibitor-7 undergoes several chemical reactions during its synthesis and when interacting with biological targets:

  1. Alkylation Reactions: These reactions introduce alkyl groups into the purine structure, enhancing lipophilicity and membrane permeability.
  2. Nucleophilic Substitution: This reaction type is vital for modifying amine groups to improve binding characteristics.
  3. Deprotection Steps: Protecting groups are removed under acidic or basic conditions to yield the active form of the compound.

These reactions are optimized to maximize yield while minimizing by-products.

Mechanism of Action

Process and Data

The mechanism of action for KRAS inhibitor-7 primarily involves competitive inhibition at the active site of mutant KRAS proteins. Upon binding:

  • Disruption of GTP Binding: The inhibitor prevents guanosine triphosphate from binding to KRAS, effectively blocking downstream signaling pathways that promote tumor growth.
  • Induction of Conformational Changes: Binding may induce conformational changes in the protein that further inhibit its activity.

Quantitative data from assays measuring cellular proliferation or signaling pathway activation can provide insights into the efficacy of KRAS inhibitor-7.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

KRAS inhibitor-7 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically ranges between 300-600 g/mol, depending on specific modifications.
  • Solubility: Solubility in various solvents (e.g., dimethyl sulfoxide) is crucial for formulation in biological assays.
  • Stability: The stability of the compound under physiological conditions affects its therapeutic potential.

Analytical techniques such as high-performance liquid chromatography can be employed to assess these properties quantitatively.

Applications

Scientific Uses

KRAS inhibitor-7 has significant applications in cancer research:

Introduction to KRAS Oncogenic Signaling and Therapeutic Targeting

KRAS as a Prevalent Oncogenic Driver in Human Malignancies

KRAS (Kirsten rat sarcoma viral oncogene homolog) is among the most frequently mutated oncogenes in human cancers, driving tumorigenesis through constitutive activation of critical signaling pathways. It is implicated in 25–30% of non-small cell lung cancers (NSCLC), 40–50% of colorectal cancers (CRC), and 80–95% of pancreatic ductal adenocarcinomas (PDAC) [2] [4] [5]. The oncoprotein functions as a molecular switch, cycling between inactive GDP-bound and active GTP-bound states to regulate downstream effectors. Mutations in KRAS—most commonly at codons 12, 13, or 61—lock the protein in a GTP-bound conformation, leading to unchecked activation of the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways. This results in uncontrolled cellular proliferation, survival, and metabolic reprogramming [5] [10]. The G12C mutation (glycine-to-cysteine substitution at codon 12) accounts for approximately 39% of KRAS-mutated NSCLC cases and exhibits strong associations with smoking history and ethnic disparities, being more prevalent in Caucasian populations [4] [7] [9].

Table 1: Prevalence of KRAS Mutations in Major Cancers

Cancer TypeKRAS Mutation PrevalenceDominant Mutations
Non-Small Cell Lung Cancer (NSCLC)25–30%G12C (≈39% of KRAS mutants)
Colorectal Cancer (CRC)40–50%G12D, G12V, G13D
Pancreatic Ductal Adenocarcinoma (PDAC)80–95%G12D, G12V, G12R

Historical Challenges in Direct KRAS Targeting: The "Undruggable" Paradigm

For decades, KRAS was deemed "undruggable" due to its high affinity for GTP/GDP, absence of deep surface pockets for small-molecule binding, and picomolar affinity for nucleotides that hindered competitive inhibition [10]. Early strategies focused on indirect approaches:

  • Farnesyltransferase Inhibitors (FTIs): Aimed to disrupt KRAS membrane localization by blocking the CAAX motif prenylation. Despite preclinical promise, clinical trials failed due to alternative prenylation by geranylgeranyltransferase [2] [10].
  • Downstream Pathway Inhibition: Agents targeting MEK, ERK, or PI3K showed limited efficacy due to pathway reactivation and compensatory feedback loops [4] [5].
  • Synthetic Lethality: Efforts to identify co-dependent targets (e.g., STK33, TBK1) yielded no clinically viable strategies [10].The absence of clinically successful inhibitors reinforced KRAS’s undruggable reputation until structural insights into the G12C mutation provided a breakthrough.

KRAS G12C Mutation: Structural Biology and Therapeutic Significance

The KRAS G12C mutation introduces a cysteine residue at codon 12 within the phosphate-binding loop (P-loop), creating a unique structural vulnerability. Unlike other mutations, G12C retains intrinsic GTPase activity but favors the GTP-bound state due to impaired GAP-mediated hydrolysis and altered conformational dynamics [5] [10]. Key structural features include:

  • Nucleotide Preference: G12C stabilizes KRAS in the active GTP-bound conformation but undergoes cyclic nucleotide exchange, transiently populating the GDP-bound state [10].
  • Allosteric Pockets: The mutation exposes a cryptic pocket beneath the switch-II region (S-IIP) when GDP-bound. This pocket accommodates small molecules that covalently bind the mutant cysteine [9] [10].
  • Stereospecific Inhibition: Inhibitors exploiting S-IIP trap KRAS G12C in the inactive GDP-bound conformation, sterically blocking SOS1-mediated nucleotide exchange and effector binding (e.g., RAF) [7] [10].This mechanistic insight enabled the development of allele-specific inhibitors, transforming KRAS G12C into a pharmacologically tractable target.

KRAS inhibitor-7: Discovery Context and Patent Landscape (WO2017087528A1)

KRAS inhibitor-7 (CAS No. 2022986-68-9) emerged from patent WO2017087528A1 as a covalent inhibitor targeting KRAS G12C. Designated "Compound B" in the patent, it features a molecular weight of 528.98 g/mol and the chemical formula C₂₆H₂₇ClF₂N₆O₂ [1] [3]. Its discovery was part of a broader effort to optimize electrophilic compounds capable of irreversibly engaging cysteine 12. Key attributes include:

  • Covalent Binding Mechanism: An acrylamide warhead targets Cys12 in the S-IIP, locking KRAS in its inactive state [1] [6].
  • Chemical Structure: A tetracyclic core linked to solubilizing groups enhances cell permeability and target engagement. The structure includes a chiral center critical for stereoselective binding [1] [3].
  • Patent Specifics: WO2017087528A1 covers quinazoline-derived compounds with demonstrated activity in biochemical assays. KRAS inhibitor-7 is characterized by its IC₅₀ against KRAS G12C, though exact values are undisclosed in public abstracts [1].

Table 2: Comparison of KRAS G12C Inhibitors

InhibitorPatent/OriginKey Structural FeaturesDevelopment Status
KRAS inhibitor-7WO2017087528A1 (Compound B)Tetracyclic core, acrylamide warheadPreclinical research
Sotorasib (AMG-510)WO2016081404Pyrido[3,4-d]pyrimidine scaffoldFDA-approved (2021)
Adagrasib (MRTX-849)WO2016164939Macrocyclic acrylamideFDA-approved (2022)
JDQ443WO2020101736A1Imidazopyridazine corePhase III trials

The inhibitor’s patent landscape reflects competitive innovation in the KRAS space. While WO2017087528A1 broadly claims quinazoline derivatives, later patents (e.g., WO2020101736A1 for JDQ443) focused on chemotypes with improved selectivity and brain penetration [3] [9]. KRAS inhibitor-7 remains a research tool, distinct from clinically advanced inhibitors like sotorasib or adagrasib due to unoptimized pharmacodynamics or undisclosed efficacy limitations [1] [9].

Properties

Product Name

KRAS inhibitor-7

IUPAC Name

1-[4-[6-chloro-2-[3-(dimethylamino)azetidin-1-yl]-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one

Molecular Formula

C26H27ClF2N6O2

Molecular Weight

529.0 g/mol

InChI

InChI=1S/C26H27ClF2N6O2/c1-4-20(37)33-8-10-34(11-9-33)25-16-12-17(27)21(22-18(28)6-5-7-19(22)36)23(29)24(16)30-26(31-25)35-13-15(14-35)32(2)3/h4-7,12,15,36H,1,8-11,13-14H2,2-3H3

InChI Key

LLBYZJQEXCUAIN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CN(C1)C2=NC3=C(C(=C(C=C3C(=N2)N4CCN(CC4)C(=O)C=C)Cl)C5=C(C=CC=C5F)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.